

3-Azidopropyl Bromoacetate: A Technical Guide to Chemical Properties and Stability

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Compound of Interest

Compound Name: 3-Azidopropyl bromoacetate

Cat. No.: B15174565

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability considerations for **3-azidopropyl bromoacetate**. Due to the limited availability of specific experimental data for this compound in public literature, this guide draws upon established principles of organic chemistry and data from analogous compounds to offer a robust resource for researchers.

Chemical Properties

Quantitative data for **3-azidopropyl bromoacetate** is not readily available in published literature. However, we can estimate its properties based on its structure and data from similar compounds. The molecule consists of a propyl chain functionalized with a terminal azide group and a bromoacetate ester.

Table 1: Physicochemical Properties of **3-Azidopropyl Bromoacetate** and Related Compounds

Property	3-Azidopropyl Bromoacetate (Estimated)	Propyl Bromoacetate[1]
Molecular Formula	C ₅ H ₈ BrN ₃ O ₂	C ₅ H ₉ BrO ₂
Molecular Weight	222.04 g/mol	181.03 g/mol [1]
Boiling Point	Decomposes upon heating	175-177 °C
Density	~1.4 g/cm ³	1.345 g/cm ³
Solubility	Soluble in most organic solvents (e.g., DCM, THF, EtOAc). Limited solubility in water.	Insoluble in water.
Appearance	Colorless to pale yellow liquid (predicted)	Colorless liquid

Stability and Safe Handling

Organic azides are energetic compounds and must be handled with appropriate caution.[2][3][4] The stability of **3-azidopropyl bromoacetate** is influenced by the presence of the azide group.

General Stability of Organic Azides

The stability of organic azides can be assessed using two general guidelines:

- Carbon-to-Nitrogen (C/N) Ratio: A higher carbon-to-nitrogen ratio generally indicates greater stability.[2][4] For **3-azidopropyl bromoacetate** (C₅H₈BrN₃O₂), the C/N ratio is 5/3, which is approximately 1.67. Azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be handled with care and stored at low temperatures.[2]
- "Rule of Six": This rule suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution to render the compound relatively safe.[2][4] **3-Azidopropyl bromoacetate** has five carbon atoms for one azide group, suggesting it should be treated as a potentially energetic material.

Storage and Handling Precautions

Based on general guidelines for handling organic azides, the following precautions are recommended:

- Storage: Store in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition.^[3] It is advisable to store it at or below refrigerator temperatures.
- Handling:
 - Always work in a well-ventilated fume hood.
 - Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
 - Avoid contact with metals, as this can lead to the formation of highly unstable and explosive heavy metal azides.^[2] Use non-metal spatulas and equipment.
 - Do not use halogenated solvents such as dichloromethane or chloroform as reaction media with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.^[2]
 - Avoid friction, shock, or sudden heating, which can lead to decomposition.
 - Organic azides should be converted to a more stable form, such as an amine, before disposal.^[2]

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **3-azidopropyl bromoacetate** is not readily available in the searched literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. The synthesis would likely proceed in two steps: the azidation of a suitable starting material to form 3-azidopropanol, followed by esterification with bromoacetyl bromide or bromoacetic acid.

Representative Synthesis of 3-Azidopropanol

Materials:

- 3-Bromopropanol
- Sodium azide (NaN_3)
- Dimethylformamide (DMF)
- Water
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromopropanol (1 equivalent) in DMF.
- Add sodium azide (1.5 equivalents) to the solution.
- Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain crude 3-azidopropanol.
- Purify the crude product by vacuum distillation or column chromatography.

Representative Synthesis of 3-Azidopropyl bromoacetate

Materials:

- 3-Azidopropanol
- Bromoacetyl bromide

- Triethylamine (TEA) or Pyridine
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine

Procedure:

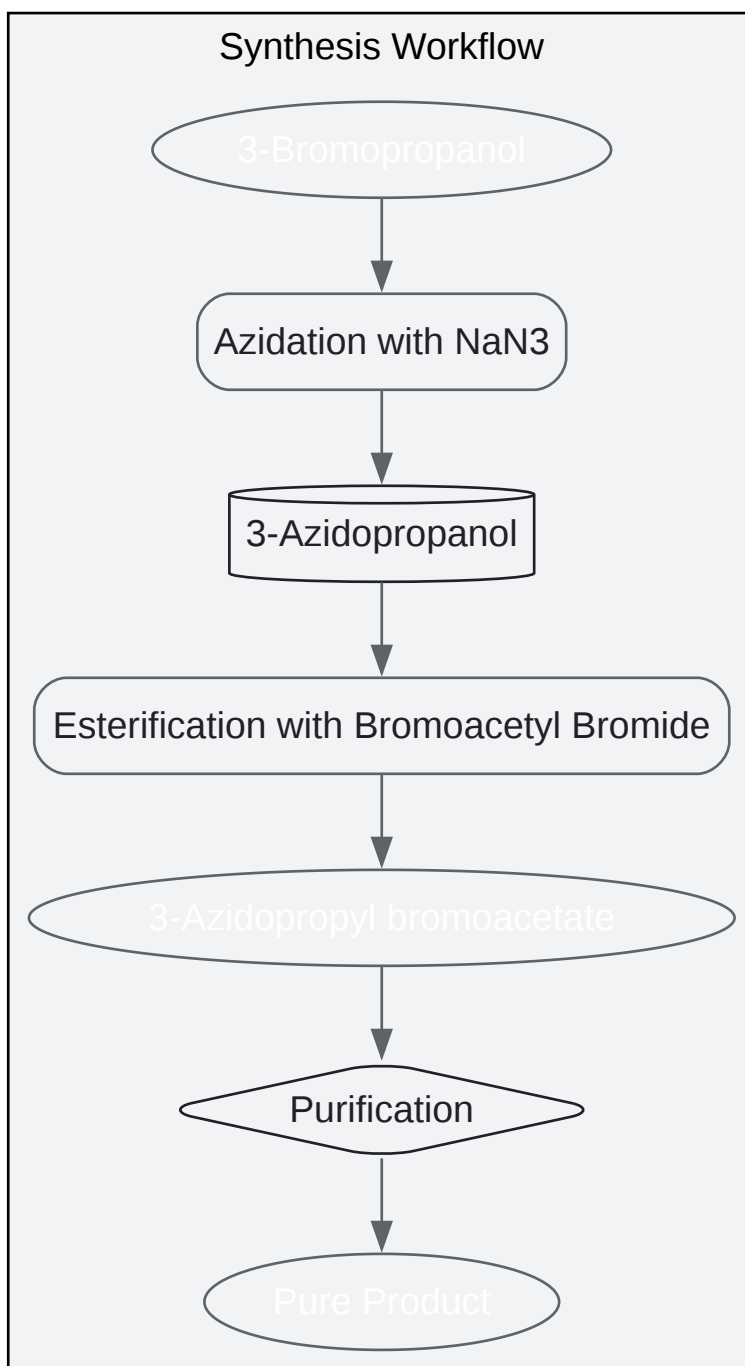
- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-azidopropanol (1 equivalent) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine or pyridine (1.1 equivalents) dropwise to the solution.
- Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to yield the crude **3-azidopropyl bromoacetate**.
- Purify the product by column chromatography on silica gel.

Visualizations

Logical Relationship for Stability Assessment

Caption: Logic for assessing the stability of organic azides.

Experimental Workflow for Synthesis



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Caption: Proposed workflow for the synthesis of **3-azidopropyl bromoacetate**.

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